molecular formula C16H15BrO B1273608 3-Bromo-4'-iso-propylbenzophenone CAS No. 844879-27-2

3-Bromo-4'-iso-propylbenzophenone

Cat. No.: B1273608
CAS No.: 844879-27-2
M. Wt: 303.19 g/mol
InChI Key: XUIHEUNSUDJGCC-UHFFFAOYSA-N
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Description

3-Bromo-4’-iso-propylbenzophenone: is an organic compound with the molecular formula C16H15BrO . It is a derivative of benzophenone, where the phenyl ring is substituted with a bromine atom at the 3-position and an iso-propyl group at the 4’-position. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Scientific Research Applications

Chemistry: 3-Bromo-4’-iso-propylbenzophenone is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the effects of brominated aromatic compounds on biological systems .

Medicine: While not directly used as a drug, 3-Bromo-4’-iso-propylbenzophenone can serve as a precursor in the synthesis of pharmaceutical compounds. It is also used in medicinal chemistry research to develop new therapeutic agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also employed in the development of new catalysts and reagents for chemical processes .

Safety and Hazards

The specific safety and hazards associated with 3-Bromo-4’-iso-propylbenzophenone are not detailed in the searched resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-iso-propylbenzophenone typically involves the bromination of 4’-iso-propylbenzophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of 3-Bromo-4’-iso-propylbenzophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-4’-iso-propylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and iso-propyl group contribute to the compound’s reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

  • 4-Bromo-4’-iso-propylbenzophenone
  • 3-Chloro-4’-iso-propylbenzophenone
  • 3-Bromo-4’-methylbenzophenone

Comparison: 3-Bromo-4’-iso-propylbenzophenone is unique due to the specific positioning of the bromine atom and iso-propyl group, which influence its chemical reactivity and physical properties. Compared to 4-Bromo-4’-iso-propylbenzophenone, the 3-position bromine substitution results in different steric and electronic effects, leading to variations in reactivity and applications .

Properties

IUPAC Name

(3-bromophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIHEUNSUDJGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373700
Record name 3-Bromo-4'-iso-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-27-2
Record name 3-Bromo-4'-iso-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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